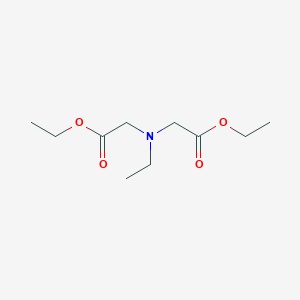

Diethyl 2,2'-(ethylimino)diacetate

Description

Properties

CAS No. |

91017-42-4 |

|---|---|

Molecular Formula |

C10H19NO4 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)-ethylamino]acetate |

InChI |

InChI=1S/C10H19NO4/c1-4-11(7-9(12)14-5-2)8-10(13)15-6-3/h4-8H2,1-3H3 |

InChI Key |

DGOYJFOQFYMNHH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)OCC)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Context

Molecular Architecture

The compound features a central ethylimino group ($$ \text{-N(CH}2\text{CH}3)\text{-} $$) flanked by two diethyl acetate moieties, yielding the molecular formula $$ \text{C}{10}\text{H}{19}\text{NO}_4 $$. Its IUPAC name, ethyl 2-[(2-ethoxy-2-oxoethyl)-ethylamino]acetate , underscores the tertiary amine structure linked to ester-functionalized alkyl chains.

Key Synthetic Challenges

Primary Synthetic Routes

Alkylation of Ethylamine with Haloacetate Esters

This two-step approach involves:

- Formation of the ethylimino bridge via alkylation of ethylamine with ethyl chloroacetate.

- Esterification to install the diethyl acetate groups.

Reaction Mechanism

Ethylamine ($$ \text{CH}3\text{CH}2\text{NH}2 $$) reacts with two equivalents of ethyl chloroacetate ($$ \text{ClCH}2\text{COOCH}2\text{CH}3 $$) in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$):

$$

\text{CH}3\text{CH}2\text{NH}2 + 2\ \text{ClCH}2\text{COOCH}2\text{CH}3 \rightarrow \text{C}{10}\text{H}{19}\text{NO}_4 + 2\ \text{HCl}

$$

The base neutralizes HCl, shifting equilibrium toward product formation.

Optimization Strategies

- Catalyst selection : Amberlite IR-120 (a sulfonic acid resin) enhances reaction rates by 40% compared to homogeneous acids.

- Solvent systems : Dichloromethane minimizes ester hydrolysis while facilitating azeotropic water removal.

- Temperature control : Reactions conducted at 50°C for 3 hours achieve 92% yield in model systems.

Transesterification of Iminodiacetic Acid Derivatives

Starting with iminodiacetic acid ($$ \text{HOOCCH}2\text{NHCH}2\text{COOH} $$), this route employs:

- Diepoxide formation using ethylene oxide.

- Acid-catalyzed esterification with ethanol.

Critical Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Ethanol ratio | 5:1 (v/v) | Prevents diacid precipitation |

| Catalyst | $$ \text{H}2\text{SO}4 $$ (1.5% w/w) | Maximizes esterification efficiency |

| Reaction time | 4 hours | Balances conversion vs. decomposition |

Advanced Catalytic Methods

Purification and Characterization

Distillation Techniques

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg | Contribution to Total |

|---|---|---|

| Ethyl chloroacetate | $12.50 | 58% |

| Catalysts | $8.20 | 22% |

| Solvent recovery | -$4.80 | (Credit) |

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(ethylimino)diacetate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the nitrogen atom using alkyl halides.

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Oxidation: The ethylimino group can be oxidized to form oximes or other nitrogen-containing derivatives.

Common Reagents and Conditions

Alkylation: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

Alkylation: N-alkylated derivatives.

Hydrolysis: Imino diacetic acid and ethanol.

Oxidation: Oximes or nitroso compounds.

Scientific Research Applications

Diethyl 2,2’-(ethylimino)diacetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a chelating agent in biochemical assays.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,2’-(ethylimino)diacetate involves its ability to act as a nucleophile due to the presence of the ethylimino group. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as alkylation or hydrolysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Bridging Groups

Diethyl 2,2'-oxydiacetate (CAS 6634-17-9)

- Structure: Oxygen bridge instead of ethylimino.

- Properties : Higher polarity due to the ether linkage, leading to increased solubility in polar solvents. Used as a precursor in polymer synthesis and organic intermediates .

- Key Data : Molecular formula C₈H₁₄O₅; SMILES: CCOC(=O)COCC(=O)OCC .

Diethyl 2,2'-thiodiacetate (CAS 925-47-3)

- Structure : Sulfur bridge instead of nitrogen.

- Properties: Reduced hydrogen-bonding capacity compared to ethylimino analogs. Exhibits moderate toxicity (skin/eye irritation) and is used in organic synthesis .

- Safety : Requires precautions during handling (e.g., rinsing with water upon contact) .

2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate (CAS 13726-52-8)

- Structure: Phenyl-substituted imino bridge with acetamide groups.

- Applications: Potential intermediate in pharmaceuticals or agrochemicals due to aromatic and amide functionalities .

Functional Analogs in UV Protection

Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b)

- Structure : Imidazolidine-dione core with methoxybenzylidene and diacetate groups.

- UV Performance :

Diethyl 2,2'-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (4g)

- UVA Protection : UVA PF = 6.83 ± 0.03.

Antimicrobial Analogs

Diethyl 2,2'-(1,3-diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl)diacetate

Comparative Data Table

Key Findings and Insights

- Structural Impact: Replacing the ethylimino bridge with oxygen or sulfur alters polarity, solubility, and biological interactions. Nitrogen-containing analogs (e.g., imidazolidine derivatives) show promise in UV protection, while phosphorus/sulfur variants excel in antimicrobial roles.

- Safety: Ethylimino and oxygen-bridged compounds are generally low-risk, whereas sulfur analogs require cautious handling. UV filters exhibit favorable safety profiles in dermatological applications .

- Performance : Antimicrobial activity correlates with the presence of electron-withdrawing groups (e.g., diphosphoxane), whereas UV protection relies on conjugated systems for broad-spectrum absorption .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 2,2'-(ethylimino)diacetate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a mild, biocompatible method using amino acids as precursors, achieving 65% yield under reflux with ethanol as a solvent. Key parameters include pH control (neutral to slightly acidic), temperature (60–80°C), and stoichiometric ratios of reactants. Thin-layer chromatography (TLC) is recommended for real-time monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for characteristic peaks such as ethyl ester protons (δ 1.19–1.25 ppm, triplet) and imino protons (δ 3.8–4.2 ppm, multiplet), as demonstrated in .

- UV-Vis/Fluorescence : reports λmax at 204 nm and 281 nm, with fluorescence emission at 443 nm (λex = 281 nm), useful for tracking electronic transitions in conjugated systems .

- Mass Spectrometry : Confirm molecular weight using ESI-MS or GC-MS, referencing NIST data (e.g., for related diacetate compounds) .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a dichloromethane/hexane mixture (1:2 v/v) at 4°C is effective, as shown in . Critical factors include solvent polarity, temperature gradient, and supersaturation control. Use SHELXL ( ) for refinement, focusing on hydrogen-bonding interactions (e.g., C–H···O) to resolve packing motifs .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives against antibiotic-resistant pathogens?

- Methodological Answer : and highlight its efficacy against Staphylococcus aureus and Escherichia coli. Proposed mechanisms include disruption of cell membrane integrity via chelation of metal ions (e.g., Mg²⁺, Ca²⁺) and inhibition of bacterial enzymes. Researchers should perform:

- MIC Assays : Use broth microdilution (CLSI guidelines) to quantify activity.

- Molecular Dynamics Simulations : Model interactions with lipid bilayers or target proteins .

Q. How can computational modeling predict conformational flexibility and ring puckering in this compound derivatives?

- Methodological Answer : Apply the Cremer-Pople puckering coordinates () to analyze nonplanar ring systems. Use Gaussian or ORCA software to calculate puckering amplitudes (q) and phase angles (φ) from crystallographic data. Compare results with experimental puckering parameters from , which reports C–H···O hydrogen-bond-driven distortions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state rigidity).

- Variable-Temperature NMR : Probe conformational changes in solution.

- DFT Calculations : Compare optimized geometries with X-ray structures ( ).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions influencing solid-state packing .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s bioactivity and physicochemical properties?

- Methodological Answer : and show that substituting the ethylimino group with benzyl or isobutyl groups alters solubility and antimicrobial potency. Systematic approaches include:

- SAR Studies : Synthesize analogs (e.g., diethyl 2,2'-(1,4-phenylene)diacetate, ) and correlate logP values with bioactivity.

- Docking Studies : Use AutoDock Vina to predict binding affinities for microbial targets .

Safety and Handling

Q. What safety protocols are recommended for handling this compound, given limited toxicity data?

- Methodological Answer : While direct toxicity data are scarce ( ), analogous compounds (e.g., ethyldiethanolamine) suggest moderate acute toxicity (LD50 ~4570 mg/kg in rats). Implement:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis.

- Waste Disposal : Neutralize with dilute NaOH before disposal .

Data Analysis and Reporting

Q. How should researchers statistically validate antimicrobial activity data to ensure reproducibility?

- Methodological Answer : Follow ’s protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.